Z-DL-Asp-OH

Overview

Description

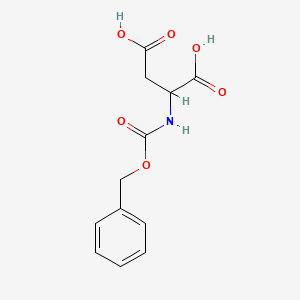

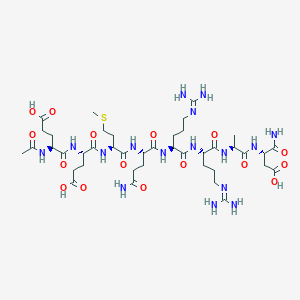

Z-DL-Aspartic Acid: is a synthetic derivative of aspartic acid, an amino acid that plays a crucial role in the biosynthesis of proteins. The compound is characterized by the presence of a benzyloxycarbonyl (Z) protecting group attached to the amino group of the aspartic acid. This modification is commonly used in peptide synthesis to protect the amino group from unwanted reactions during the synthesis process.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis of Z-DL-Aspartic Acid typically begins with DL-aspartic acid and benzyloxycarbonyl chloride.

Reaction Conditions: The reaction is carried out in an aqueous medium with a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction.

Procedure: The benzyloxycarbonyl chloride is added dropwise to a solution of DL-aspartic acid in water, and the mixture is stirred at room temperature until the reaction is complete. The product is then isolated by filtration and purified by recrystallization.

Industrial Production Methods:

Large-Scale Synthesis: In industrial settings, the synthesis of Z-DL-Aspartic Acid is carried out in large reactors with precise control over temperature, pH, and reaction time to ensure high yield and purity.

Purification: The crude product is purified using techniques such as crystallization, chromatography, or distillation to remove impurities and obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: Z-DL-Aspartic Acid can undergo oxidation reactions to form oxo derivatives.

Reduction: The compound can be reduced to form amino alcohols.

Substitution: The benzyloxycarbonyl group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Substitution reactions are typically carried out using nucleophiles such as amines or thiols under basic conditions.

Major Products:

Oxidation Products: Oxo derivatives of Z-DL-Aspartic Acid.

Reduction Products: Amino alcohols.

Substitution Products: Compounds with different protecting groups or functional groups.

Scientific Research Applications

Chemistry:

Peptide Synthesis: Z-DL-Aspartic Acid is widely used in the synthesis of peptides and proteins as a protected amino acid.

Catalysis: The compound is used as a catalyst in various organic reactions.

Biology:

Enzyme Studies: Z-DL-Aspartic Acid is used in studies of enzyme mechanisms and inhibition.

Protein Engineering: The compound is used in the design and synthesis of novel proteins with desired properties.

Medicine:

Drug Development: Z-DL-Aspartic Acid is used in the development of peptide-based drugs and therapeutic agents.

Diagnostics: The compound is used in diagnostic assays for the detection of specific proteins or enzymes.

Industry:

Biotechnology: Z-DL-Aspartic Acid is used in the production of biopharmaceuticals and other biotechnology products.

Agriculture: The compound is used in the development of herbicides and pesticides.

Mechanism of Action

Molecular Targets and Pathways:

Enzyme Inhibition: Z-DL-Aspartic Acid acts as an inhibitor of various enzymes by binding to their active sites and preventing substrate binding.

Protein Synthesis: The compound is incorporated into peptides and proteins during their synthesis, affecting their structure and function.

Comparison with Similar Compounds

Z-L-Aspartic Acid: Similar to Z-DL-Aspartic Acid but with only the L-isomer.

Z-D-Aspartic Acid: Similar to Z-DL-Aspartic Acid but with only the D-isomer.

N-Benzyloxycarbonyl-L-aspartic Acid: Another protected form of aspartic acid with a different protecting group.

Uniqueness:

Racemate: Z-DL-Aspartic Acid is a racemic mixture of both D- and L-isomers, making it unique compared to the individual isomers.

Versatility: The compound’s versatility in various chemical reactions and applications makes it a valuable tool in research and industry.

Properties

IUPAC Name |

2-(phenylmethoxycarbonylamino)butanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO6/c14-10(15)6-9(11(16)17)13-12(18)19-7-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,13,18)(H,14,15)(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYXYXSKSTZAEJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC(CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10859586 | |

| Record name | N-[(Benzyloxy)carbonyl]aspartic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10859586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78663-07-7, 1152-61-0 | |

| Record name | NSC88490 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88490 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Carbobenzoxy-L-aspartic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88479 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Carbobenzoxy-L-aspartic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9972 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![L-Threonine, N-[[4,7,10-tris(carboxymethyl)-1,4,7,10-tetraazacyclododec-1-yl]acetyl]-D-phenylalanyl-L-cysteinyl-L-tyrosyl-D-tryptophyl-L-lysyl-L-threonyl-L-cysteinyl-, cyclic (2-->7)-disulfide, acetate (salt) (9CI)](/img/structure/B612823.png)

![(2S)-2-[[(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S,3S)-2-[[(2R)-2-[[3-carboxy-2-[[(2S)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-3-sulfanylpropanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-3-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-5-oxopentanoyl]amino]hexanoyl]amino]pentanedioic acid;2,2,2-trifluoroacetic acid](/img/structure/B612826.png)